molecular formula C6H10N2O4S3 B14388751 5-Ethylthiophene-2,4-disulfonamide

5-Ethylthiophene-2,4-disulfonamide

Cat. No.: B14388751
M. Wt: 270.4 g/mol
InChI Key: GUHHYQHUVPXYPD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with ethyl and disulfonamide groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-ethylthiophene with chlorosulfonic acid to introduce sulfonyl chloride groups, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods

Industrial production of 5-Ethylthiophene-2,4-disulfonamide may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Ethylthiophene-2,4-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylthiophene-2,4-disulfonamide is unique due to its specific substitution pattern on the thiophene ring. The presence of both ethyl and disulfonamide groups provides distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2O4S3

Molecular Weight

270.4 g/mol

IUPAC Name

5-ethylthiophene-2,4-disulfonamide

InChI

InChI=1S/C6H10N2O4S3/c1-2-4-5(14(7,9)10)3-6(13-4)15(8,11)12/h3H,2H2,1H3,(H2,7,9,10)(H2,8,11,12)

InChI Key

GUHHYQHUVPXYPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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